REACTION_CXSMILES
|
CN([C:4]([O:8][N:9]1N=NC2C=CC=C[C:10]1=2)=[N+](C)C)C.[B-](F)(F)(F)F.[F:23][C:24]1[N:32]=[CH:31][CH:30]=[CH:29][C:25]=1[C:26](O)=[O:27].Cl.CONC.C(N(C(C)C)CC)(C)C>ClCCl>[F:23][C:24]1[N:32]=[CH:31][CH:30]=[CH:29][C:25]=1[C:26]([N:9]([O:8][CH3:4])[CH3:10])=[O:27] |f:0.1,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=CC=N1
|
Name
|
N-methoxy-N-methylamine hydrochloride
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
Cl.CONC
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for eighteen hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with a 2M aqueous hydrochloric acid solution (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
after filtration
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (120 g SiO2, pentane/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)N(C)OC)C=CC=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |